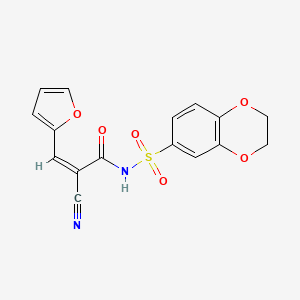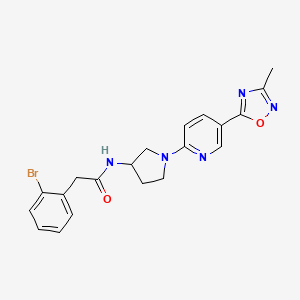![molecular formula C15H14FN3O3S B2412896 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide CAS No. 946357-18-2](/img/structure/B2412896.png)
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that have been studied for various applications, including as key materials for making naphthalene . They are often used in the synthesis of fluorescent probes due to their photophysical properties .
Synthesis Analysis
While the specific synthesis process for your compound is not available, similar compounds such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues have been synthesized in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2-yl compounds can be influenced by solvent effects. For instance, the degree of charge transfer in these compounds can increase with solvent polarity .Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazol-2-yl compounds can also be affected by solvent effects. For example, the excited state intramolecular proton transfer (ESIPT) reaction of these compounds can be gradually inhibited by increasing solvent polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2-yl compounds can be influenced by factors such as solvent polarity. For example, their absorption and fluorescence emission spectra can change based on the polarity of the solvent .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds with benzo[d]thiazol and isoxazole moieties, similar to the one , are often synthesized for their potential biological activities. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been synthesized for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds target cyclooxygenase enzymes (COX-1/COX-2), showing significant inhibitory activity, which could suggest potential therapeutic applications for related compounds in managing pain and inflammation.
Antimicrobial Applications
The structural components of the compound are reminiscent of molecules synthesized for their antimicrobial properties. For example, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011). This indicates that molecules incorporating thiazolyl moieties can be effective in developing new antimicrobial agents, possibly including derivatives of the compound .
Fluorophores and Imaging Agents
Compounds containing fluorine, benzothiazole, and isoxazole groups are also explored for their fluorescent properties, potentially applicable in the development of imaging agents. N-ethoxycarbonylpyrene- and perylene thioamides, for example, have been utilized in synthesizing fluorescent dyes for a range of applications, including molecular probes and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019). The presence of fluorine in such compounds is known to affect their photophysical properties, suggesting that the specific compound might also have utility in fluorescent tagging or imaging applications due to its fluorinated benzo[d]thiazol component.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-9-8-11(18-22-9)14(20)17-15-19(6-7-21-2)13-10(16)4-3-5-12(13)23-15/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFIQDJLPPXFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)






![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)

